molecular formula C21H16BrN3O4S B264113 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate

3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate

Cat. No. B264113
M. Wt: 486.3 g/mol
InChI Key: GZQRCXBVYAUBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate involves its ability to intercalate into DNA. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate have been extensively studied. It has been found to exhibit significant antitumor activity and has also shown potential in the treatment of other diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate in lab experiments is its ability to intercalate into DNA, making it an effective tool for studying DNA replication and transcription. However, the compound has limitations in terms of its toxicity and solubility, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. One of the potential applications is in the development of new cancer treatments. The compound can also be studied for its potential use in gene therapy and optoelectronics. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis method of 3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate involves the reaction of 3-(4-bromophenyl)sulfonyl-2-nitrobenzoic acid with 3-ethylimidazole in the presence of a base. The resulting compound is then treated with sodium hydroxide to obtain the final product.

Scientific Research Applications

3-(4-Bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective DNA intercalator and has shown promising results in cancer research. This compound has also been studied for its potential application in the field of optoelectronics.

properties

Molecular Formula

C21H16BrN3O4S

Molecular Weight

486.3 g/mol

IUPAC Name

(3Z)-3-(4-bromophenyl)sulfonylimino-2-(3-ethylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate

InChI

InChI=1S/C21H16BrN3O4S/c1-2-24-11-12-25(13-24)19-18(20(26)16-5-3-4-6-17(16)21(19)27)23-30(28,29)15-9-7-14(22)8-10-15/h3-13H,2H2,1H3

InChI Key

GZQRCXBVYAUBTO-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-]

SMILES

CC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Canonical SMILES

CC[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-]

Origin of Product

United States

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